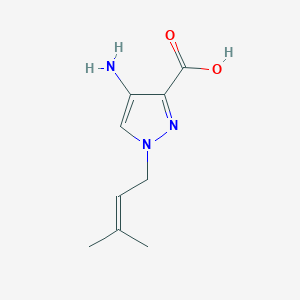

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid

Description

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by:

- A pyrazole core substituted with an amino group (-NH₂) at position 3.

- A carboxylic acid (-COOH) group at position 3.

- A 3-methylbut-2-en-1-yl (prenyl) substituent at position 1.

Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-amino-1-(3-methylbut-2-enyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c1-6(2)3-4-12-5-7(10)8(11-12)9(13)14/h3,5H,4,10H2,1-2H3,(H,13,14) |

InChI Key |

RYYRBPYHGNVJEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C=C(C(=N1)C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate pyrazole derivative with an amino group and a carboxylic acid group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including:

Antifungal Activity

A study demonstrated that derivatives of pyrazole compounds showed significant antifungal properties against various strains of Candida and Geotrichum species, with some compounds outperforming traditional antifungals like fluconazole . This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Pyrazole derivatives have shown activity against cancer cell lines, including prostate cancer cells, through mechanisms involving the inhibition of androgen receptors . This positions 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid as a candidate for further development in cancer therapeutics.

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their antifungal activity. The most potent compounds exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL against Candida albicans, indicating strong antifungal potential .

Case Study 2: Cancer Treatment

Another significant study focused on the anticancer activity of pyrazole derivatives. The results showed that certain analogs could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of androgen receptor pathways, making these compounds promising candidates for prostate cancer treatment .

Data Table: Biological Activities of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related pyrazole derivatives, highlighting key substituents, molecular properties, and applications:

Key Research Findings

Impact of Substituents on Bioactivity: The prenyl group in the target compound likely increases lipophilicity compared to phenyl or methoxyphenyl analogs, which could enhance interactions with hydrophobic enzyme pockets .

Crystallography and Stability: Pyrazole derivatives with allyl or prenyl groups (e.g., 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid) form stable crystal structures via intermolecular hydrogen bonds, as demonstrated in X-ray studies . This suggests the target compound may exhibit similar stability.

Synthetic Challenges: Compounds like 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid require multistep synthesis involving regioselective alkylation and carboxylation, which may limit scalability .

Safety and Handling :

Gaps in Evidence :

- The target compound’s CAS number and direct pharmacological data are absent in the provided sources.

Biological Activity

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure suggests various pharmacological applications, particularly in anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 167.19 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human prostate cancer cell lines (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability, with IC₅₀ values indicating significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC₅₀ (μg/mL) at 24h | IC₅₀ (μg/mL) at 48h | IC₅₀ (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

This table illustrates the compound's effectiveness over time, with PC3 cells showing higher sensitivity compared to DU145 cells .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been shown to cause chromatin condensation and DNA damage, leading to G0/G1 phase arrest in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory activities. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

Research Findings on Anti-inflammatory Effects

A study investigated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

These findings support the hypothesis that this pyrazole derivative could serve as a therapeutic agent in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.

Key Findings from SAR Studies

Research has shown that substituents at the N-position and C-position significantly influence activity:

- N-Alkylation : Introducing alkyl groups at the N-position increases lipophilicity and cellular uptake.

- C-substituents : Variations at the C-position can modulate receptor binding affinity and selectivity towards cancer cells versus normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.